![molecular formula C18H13N3OS2 B2911084 N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1706290-13-2](/img/structure/B2911084.png)
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound featuring a thiophene ring, a pyridine ring, and a benzo[d]thiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the reaction of thiophene-3-carboxaldehyde with 3-aminopyridine to form an intermediate, which is then further reacted with benzo[d]thiazole-2-carboxylic acid chloride to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Production of reduced derivatives, such as amines and alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has gained attention in medicinal chemistry for its potential biological activities. It features a thiophene ring, a pyridine ring, and a benzo[d]thiazole moiety.
Chemical Structure and Properties
The molecular formula for this compound is C18H13N3OS2, and it has a molecular weight of 351.4 . The compound's complex structure includes thiophene, pyridine, and benzothiazole moieties, all of which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves multiple steps, starting with the construction of the thiophene and pyridine rings. One common approach is the reaction of thiophene-3-carboxaldehyde with 3-aminopyridine to form an intermediate, which is then further reacted with benzo[d]thiazole-2-carboxylic acid chloride to yield the final product. In industrial settings, large-scale reactions using advanced chemical engineering techniques, such as continuous flow reactors and automated synthesis platforms, may be employed to streamline the production process, ensure high yield, and minimize human error.
Potential Applications
this compound has potential biological activities, including antimicrobial and anticancer properties.
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Antimicrobial Activity: Research has indicated that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. Studies have demonstrated that thiazole compounds possess activity against various pathogens, such as bacteria and fungi. For example, specific functional groups in the thiazole ring enhance antimicrobial activity.
Compound Pathogen Minimum Inhibitory Concentration (MIC) 5b C. albicans 3.92 mM 5c Aspergillus niger 4.01 mM - Molecular Interactions: The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes; the exact pathways and targets depend on the specific application and context in which the compound is used.
Mechanism of Action
The mechanism by which N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Thiophene derivatives: Compounds containing thiophene rings are known for their biological activity and industrial applications.
Pyridine derivatives: Pyridine-based compounds are widely used in pharmaceuticals and agrochemicals.
Benzo[d]thiazole derivatives: These compounds are known for their diverse biological activities and are used in various therapeutic applications.
Uniqueness: N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide stands out due to its unique combination of thiophene, pyridine, and benzo[d]thiazole moieties. This combination provides a distinct set of chemical properties and biological activities that differentiate it from other similar compounds.
Biological Activity
N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C18H14N2O2S, with a molecular weight of approximately 338.4 g/mol. The compound features a complex structure that includes thiophene, pyridine, and benzothiazole moieties, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that thiazole derivatives, including those similar to this compound, exhibit significant antimicrobial properties. A study demonstrated that thiazole compounds possess activity against various pathogens such as bacteria and fungi. For instance:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
5b | C. albicans | 3.92 mM |
5c | Aspergillus niger | 4.01 mM |
These findings suggest that the presence of specific functional groups in the thiazole ring enhances antimicrobial activity, which may also be applicable to the compound .
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For this compound, preliminary studies indicate promising results against various cancer cell lines.
Case Studies
- Thiazole Derivatives in Cancer Treatment : A range of thiazole derivatives have been tested for cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Compounds similar to N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole have shown IC50 values less than those of standard chemotherapeutics like doxorubicin, indicating strong anticancer activity .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. Molecular dynamics simulations have shown that certain thiazoles interact with key proteins involved in cell survival pathways, enhancing their potential as therapeutic agents .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the benzothiazole ring increases lipophilicity and enhances biological activity.
- Substituent Positioning : The positioning of substituents on the thiophene and pyridine rings significantly influences both antimicrobial and anticancer properties.
Properties
IUPAC Name |
N-[(5-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(18-21-15-3-1-2-4-16(15)24-18)20-9-12-7-14(10-19-8-12)13-5-6-23-11-13/h1-8,10-11H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKBWTDZGHOMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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